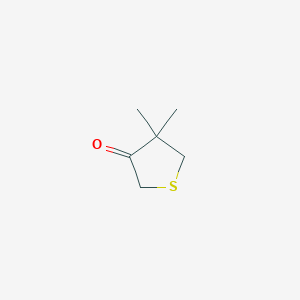
3-bromo-1,2,5,6-tetrahydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1,2,5,6-tetrahydropyridin-2-one is a chemical compound with the molecular formula C5H6BrNO. It has a molecular weight of 176.01 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H6BrNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 176.01 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
3-bromo-1,2,5,6-tetrahydropyridin-2-one has been used in a variety of scientific research applications, such as in the synthesis of other compounds, in the study of enzyme kinetics and protein-ligand interactions, and as a model compound for studying the mechanism of action of drugs. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of other biomolecules.
Mechanism of Action
The mechanism of action of 3-bromo-1,2,5,6-tetrahydropyridin-2-one is not fully understood, but it is believed to act as an enzyme inhibitor or as a modulator of protein-ligand interactions. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, and to modulate the binding of ligands to proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, and to modulate the binding of ligands to proteins. It has also been shown to have an inhibitory effect on the growth of cancer cells, and to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-bromo-1,2,5,6-tetrahydropyridin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. It is also relatively stable and can be stored for long periods of time. However, its mechanism of action is still not fully understood, and it can be toxic at high concentrations.
Future Directions
There are a number of potential future directions for 3-bromo-1,2,5,6-tetrahydropyridin-2-one research. It has potential applications in the development of new drugs, as well as in the study of enzyme kinetics and protein-ligand interactions. It could also be used as a model compound for studying the mechanism of action of drugs, and as a tool for studying the structure and function of proteins and other biomolecules. Additionally, further research into its biochemical and physiological effects could lead to new insights into the role of this compound in cellular processes.
Synthesis Methods
3-bromo-1,2,5,6-tetrahydropyridin-2-one can be synthesized from commercially available 1,2,5,6-tetrahydropyridin-2-one (THP) by a nucleophilic substitution reaction with bromine. The reaction is carried out in an aqueous solution of bromine and THP, and the product is then isolated by column chromatography. The reaction is simple and can be carried out with a high yield of this compound.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBRTWEFHUWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

